methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate
Description
Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative characterized by a central benzoate ester core substituted with a sulfonamide-linked 4-acetylamino phenyl group. This compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 4-(acetylamino)benzenesulfonyl chloride with methyl 4-aminobenzoate under controlled pH conditions (pH ~8) to ensure proper sulfonamide bond formation .
Properties
IUPAC Name |
methyl 4-[(4-acetamidophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-15(10-8-13)24(21,22)18-14-5-3-12(4-6-14)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCHNXCSDZOMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196157 | |
| Record name | Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135285-82-4 | |
| Record name | Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135285-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of more complex organic molecules.
Key Reactions:
- Oxidation: Can be oxidized to form sulfone derivatives.
- Reduction: The sulfonamide group can be reduced to amine derivatives.
- Substitution Reactions: The ester group can undergo nucleophilic substitution, leading to diverse derivatives.
Biology
This compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes. It shows promise in modulating biological activities through enzyme inhibition or receptor interaction.
Case Study Example:
Research has demonstrated that derivatives of this compound can inhibit certain kinases involved in cancer progression, suggesting potential applications in cancer therapeutics.
Medicine
This compound is being explored for its therapeutic properties, particularly:
- Anti-inflammatory Effects: Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Clinical Trials:
Ongoing clinical trials are assessing its efficacy and safety in treating various inflammatory diseases and cancers.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ in substituents on the aromatic rings, sulfonamide linkages, and ester/acid functional groups. These modifications significantly influence physicochemical properties such as solubility, melting point, and hydrogen-bonding capacity.
Table 1: Key Structural and Physicochemical Comparisons
Spectral and Crystallographic Insights
- FTIR/NMR : The target compound’s CONH and SO₂NH stretches (1681 cm⁻¹, 1163 cm⁻¹) align with analogs, confirming sulfonamide and acetamide functionalities. NMR signals for aromatic protons (δ 7.75 ppm) are consistent across derivatives .
Biological Activity
Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an acetylamino group, a sulfonyl group, and a phenyl ring, which contribute to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O5S. The compound's structure can be broken down into the following components:
- Acetylamino Group : Enhances solubility and may influence biological activity.
- Sulfonyl Group : Known for its role in enzyme inhibition.
- Phenyl Ring : Provides structural stability and facilitates interactions with protein targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide moiety is particularly important as it can form hydrogen bonds and electrostatic interactions with active sites on target proteins, potentially leading to inhibition of enzymatic pathways. The acetylamino group may enhance binding affinity, while the phenyl ring contributes to overall molecular stability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Further research is needed to elucidate the precise mechanisms and to evaluate its efficacy in vivo.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, which could make it useful in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that sulfonamide derivatives, including this compound, showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Apoptosis Induction : In a study focusing on cancer cell lines, treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The IC50 values observed were comparable to established chemotherapeutic agents .
- Inflammation Modulation : Research indicated that this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis involves sequential reactions starting with sulfonamide formation and esterification. Key steps include:
Sulfonamide Formation : Reacting 4-(acetylamino)benzenesulfonyl chloride with methyl 4-aminobenzoate under alkaline conditions (pH 8.0, maintained with sodium carbonate) to form the sulfonamide intermediate .
Esterification : Further reaction with methyl iodide in DMF, using sodium hydride as a base, to yield the final ester product .
Q. Critical Conditions :
- pH Control : Maintain pH 8.0 during sulfonamide formation to prevent hydrolysis of the sulfonyl chloride .
- Temperature : Room temperature for coupling reactions to avoid side products.
- Purification : Use recrystallization (e.g., chloroform) or chromatography for high purity (>95%) .
Table 1 : Synthesis Optimization Parameters
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonamide Formation | Na₂CO₃, H₂O | RT | 2 h | 70-80% |
| Esterification | NaH, DMF, CH₃I | RT | 40 min | 85-90% |
Q. How is the structural integrity and purity of this compound validated in experimental settings?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.1 ppm (acetyl CH₃), δ 3.9 ppm (ester CH₃), and δ 7.2–8.1 ppm (aromatic protons) confirm functional groups .
- ¹³C NMR : Signals at ~167 ppm (ester C=O) and ~170 ppm (sulfonamide S=O) validate connectivity .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 376.4 ([M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?
Methodological Answer : Contradictions often arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to differentiate specific inhibition from nonspecific cytotoxicity .
- Structural-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., ethyl ester derivatives) to isolate functional group contributions .
- Target Validation : Use siRNA or CRISPR to confirm target engagement in cellular models .
Table 2 : Biological Activity Comparison
| Analog | IC₅₀ (Enzyme X) | IC₅₀ (Cell Viability) |
|---|---|---|
| Methyl ester (target) | 12 µM | >100 µM |
| Ethyl ester | 18 µM | 45 µM |
Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Key interactions include hydrogen bonds with active-site Zn²⁺ and hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
- QSAR Modeling : Develop models using descriptors like logP and topological polar surface area (TPSA) to predict bioavailability .
Q. How can degradation pathways and stability be systematically analyzed under varying storage conditions?
Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/Basic Conditions : 0.1 M HCl/NaOH at 40°C for 24 h.
- Oxidative Stress : 3% H₂O₂ at 25°C for 6 h .
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolyzed benzoic acid at m/z 332.3) .
- Storage Recommendations : Stabilize in amber vials at −20°C (degradation <5% over 6 months) .
Q. What strategies mitigate regioselectivity challenges during functionalization of the sulfonamide group?
Methodological Answer :
- Protecting Groups : Temporarily protect the acetyl amino group with tert-butoxycarbonyl (Boc) to direct sulfonylation to the para position .
- Catalytic Control : Use Cu(I) catalysts to favor C–N bond formation over sulfone oxidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
